Cas no 1510904-81-0 (3-bromo-5-chlorobenzene-1-carbothioamide)

3-bromo-5-chlorobenzene-1-carbothioamide Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-5-chlorobenzene-1-carbothioamide
- 1510904-81-0
- EN300-1924665
-
- Inchi: 1S/C7H5BrClNS/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11)
- InChI Key: RJSQEIDUQBGBIB-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(C(N)=S)=C1)Cl
Computed Properties
- Exact Mass: 248.90146g/mol
- Monoisotopic Mass: 248.90146g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 58.1Ų
3-bromo-5-chlorobenzene-1-carbothioamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1924665-0.1g |
3-bromo-5-chlorobenzene-1-carbothioamide |
1510904-81-0 | 0.1g |
$342.0 | 2023-09-17 | ||
Enamine | EN300-1924665-5.0g |
3-bromo-5-chlorobenzene-1-carbothioamide |
1510904-81-0 | 5g |
$2858.0 | 2023-05-25 | ||
Enamine | EN300-1924665-1.0g |
3-bromo-5-chlorobenzene-1-carbothioamide |
1510904-81-0 | 1g |
$986.0 | 2023-05-25 | ||
Enamine | EN300-1924665-0.25g |
3-bromo-5-chlorobenzene-1-carbothioamide |
1510904-81-0 | 0.25g |
$487.0 | 2023-09-17 | ||
Enamine | EN300-1924665-10.0g |
3-bromo-5-chlorobenzene-1-carbothioamide |
1510904-81-0 | 10g |
$4236.0 | 2023-05-25 | ||
Enamine | EN300-1924665-0.5g |
3-bromo-5-chlorobenzene-1-carbothioamide |
1510904-81-0 | 0.5g |
$768.0 | 2023-09-17 | ||
Enamine | EN300-1924665-5g |
3-bromo-5-chlorobenzene-1-carbothioamide |
1510904-81-0 | 5g |
$2858.0 | 2023-09-17 | ||
Enamine | EN300-1924665-10g |
3-bromo-5-chlorobenzene-1-carbothioamide |
1510904-81-0 | 10g |
$4236.0 | 2023-09-17 | ||
Enamine | EN300-1924665-2.5g |
3-bromo-5-chlorobenzene-1-carbothioamide |
1510904-81-0 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-1924665-0.05g |
3-bromo-5-chlorobenzene-1-carbothioamide |
1510904-81-0 | 0.05g |
$229.0 | 2023-09-17 |
3-bromo-5-chlorobenzene-1-carbothioamide Related Literature
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
Additional information on 3-bromo-5-chlorobenzene-1-carbothioamide
3-Bromo-5-Chlorobenzene-1-Carbothioamide: A Comprehensive Overview
The compound with CAS No. 1510904-81-0, commonly referred to as 3-bromo-5-chlorobenzene-1-carbothioamide, is a fascinating molecule with significant applications in various fields of chemistry. This compound is a derivative of benzene, a fundamental aromatic hydrocarbon, with substituents that impart unique chemical properties. The presence of a bromine atom at the 3-position and a chlorine atom at the 5-position, along with a carbothioamide group at the 1-position, makes this molecule highly versatile and interesting for both academic and industrial research.
3-Bromo-5-chlorobenzene-1-carbothioamide belongs to the class of heterocyclic compounds, which are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The carbothioamide group (-C(=S)-NH2) is particularly notable for its ability to participate in various chemical reactions, including nucleophilic substitutions and condensations. This functional group also contributes to the molecule's reactivity and stability under different reaction conditions.
Recent studies have highlighted the potential of 3-bromo-5-chlorobenzene-1-carbothioamide as a precursor for synthesizing bioactive compounds. Researchers have explored its use in the development of new drug candidates targeting various diseases, including cancer and infectious diseases. The bromine and chlorine substituents on the benzene ring play a crucial role in modulating the molecule's electronic properties, making it an ideal starting material for medicinal chemistry applications.
In terms of synthesis, 3-bromo-5-chlorobenzene-1-carbothioamide can be prepared through several methods, including nucleophilic aromatic substitution and coupling reactions. One common approach involves the reaction of 3-bromo-5-chlorobenzoic acid with thiolating agents in the presence of appropriate catalysts. This method ensures high yields and excellent purity of the final product, making it suitable for large-scale production.
The chemical stability of 3-bromo-5-chlorobenzene-1-carbothioamide has been extensively studied under various conditions. It is known to be stable under normal storage conditions but can undergo decomposition under harsh acidic or basic environments. Its thermal stability is also a key factor in its applicability as an intermediate in organic synthesis.
From an environmental perspective, 3-bromo-5-chlorobenzene-1-carbothioamide has been evaluated for its biodegradability and potential ecological impact. Studies indicate that it is not readily biodegradable but does not pose significant risks to aquatic life when used responsibly. These findings underscore the importance of proper handling and disposal practices in industrial settings.
In conclusion, 3-bromo-5-chlorobenzene-1-carbothioamide (CAS No. 1510904-81-0) is a valuable compound with wide-ranging applications in chemistry and related fields. Its unique structure, reactivity, and stability make it an essential building block for synthesizing advanced materials and bioactive compounds. As research continues to uncover new possibilities for this molecule, its role in scientific innovation is expected to grow significantly.
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